3-Iodo-6-methoxy-4-methyl-1H-indazole
Overview
Description
3-Iodo-6-methoxy-4-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound features an indazole core substituted with iodine, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxy-4-methyl-1H-indazole typically involves the iodination of a suitable indazole precursor. One common method is the electrophilic aromatic substitution reaction, where an indazole derivative is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would include steps like nitration, reduction, cyclization, and functional group modifications to introduce the iodine, methoxy, and methyl substituents. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group, if present in intermediates, can be reduced to an amino group.
Substitution: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Iodo-6-methoxy-4-methyl-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They can modulate biological pathways and are investigated for their therapeutic potential.
Medicine: Indazole derivatives, including this compound, are explored for their pharmacological properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science applications due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-4-methyl-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with enzymes or receptors, altering their activity. For example, they may inhibit kinase enzymes by binding to the active site, preventing substrate phosphorylation. The methoxy and iodine substituents can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
3-Iodo-1H-indazole: Lacks the methoxy and methyl groups, which can affect its reactivity and biological activity.
6-Methoxy-1H-indazole: Lacks the iodine and methyl groups, influencing its chemical properties.
4-Methyl-1H-indazole:
Uniqueness: 3-Iodo-6-methoxy-4-methyl-1H-indazole is unique due to the combination of iodine, methoxy, and methyl substituents on the indazole core. This specific substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-iodo-6-methoxy-4-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-3-6(13-2)4-7-8(5)9(10)12-11-7/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNLZEJMICNYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646483 | |
Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-45-9 | |
Record name | 3-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-6-methoxy-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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